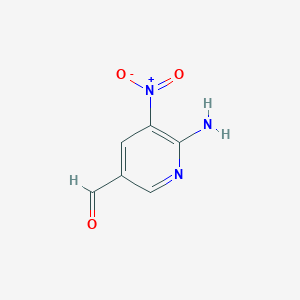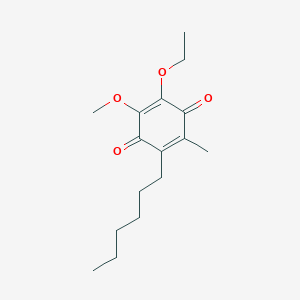
2-Ethoxy-5-hexyl-3-methoxy-6-methylcyclohexa-2,5-diene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-5-hexyl-3-methoxy-6-methylcyclohexa-2,5-diene-1,4-dione is a synthetic compound belonging to the class of cyclohexa-2,5-diene-1,4-diones.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-5-hexyl-3-methoxy-6-methylcyclohexa-2,5-diene-1,4-dione typically involves the alkylation of a cyclohexa-2,5-diene-1,4-dione derivative. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the starting material, followed by the addition of the appropriate alkyl halide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-5-hexyl-3-methoxy-6-methylcyclohexa-2,5-diene-1,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in many chemical processes.
Reduction: Reduction reactions can convert the compound into hydroquinones, which have different chemical properties and applications.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the substituents is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Ethoxy-5-hexyl-3-methoxy-6-methylcyclohexa-2,5-diene-1,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential cytotoxic effects on cancer cells.
Medicine: Investigated for its potential use as an anticancer agent due to its ability to induce apoptosis in tumor cells.
Industry: Used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-Ethoxy-5-hexyl-3-methoxy-6-methylcyclohexa-2,5-diene-1,4-dione involves its interaction with cellular components to induce apoptosis. The compound is known to generate reactive oxygen species (ROS), which can damage cellular components and lead to cell death. Additionally, it can activate caspases, which are enzymes involved in the apoptotic pathway .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-5-methoxy-3-hexyl-cyclohexa-2,5-diene-1,4-dione
- 2,5-Dimethoxy-3-hexyl-2,5-cyclohexadiene-1,4-dione
- 2-Hexyl-5-hydroxycyclohexa-2,5-diene-1,4-dione
Uniqueness
2-Ethoxy-5-hexyl-3-methoxy-6-methylcyclohexa-2,5-diene-1,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxy and methoxy groups, along with the hexyl chain, enhances its bioactivity and makes it a promising candidate for further research and development .
Properties
CAS No. |
142247-01-6 |
|---|---|
Molecular Formula |
C16H24O4 |
Molecular Weight |
280.36 g/mol |
IUPAC Name |
2-ethoxy-5-hexyl-3-methoxy-6-methylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C16H24O4/c1-5-7-8-9-10-12-11(3)13(17)16(20-6-2)15(19-4)14(12)18/h5-10H2,1-4H3 |
InChI Key |
BZGMGKYDDKPSLW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C(C(=O)C(=C(C1=O)OC)OCC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(Pyridin-2-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B12545649.png)
![7-[tert-Butyl(dimethyl)silyl]-5,5-dimethylhepta-1,6-diyn-3-ol](/img/structure/B12545652.png)
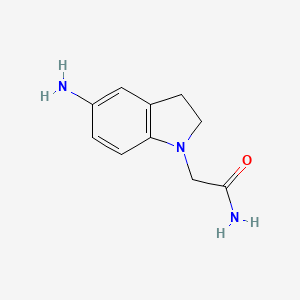


![N,N'-[Oxybis(methylene-4,1-phenylene)]bis(N-phenylaniline)](/img/structure/B12545673.png)
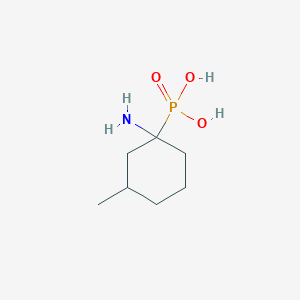
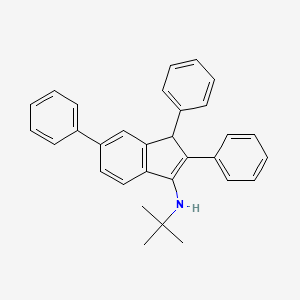
![1-[4,4-Bis(methoxymethyl)-2-methylcyclopentyl]ethan-1-one](/img/structure/B12545702.png)
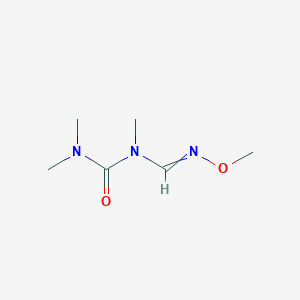
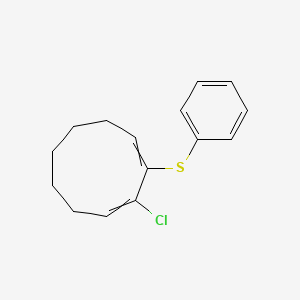
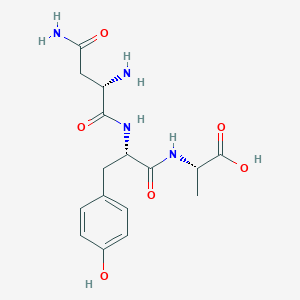
![Furo[3,4-c]pyridin-3(1H)-one, 4-methoxy-1,1-dimethyl-](/img/structure/B12545722.png)
